Brocrinat
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Overview
Description
BROCRINAT, also known as 2-bromo-4’-fluoro-4-hydroxy-3-methoxybenzophenone, is a chemical compound with the molecular formula C15H9BrFNO4. It is an ethacrynic acid derivative with notable diuretic activity. This compound is of interest due to its potential therapeutic applications, particularly in the management of conditions where control of plasma uric acid is desirable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BROCRINAT typically involves the bromination and fluorination of specific benzophenone derivatives. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pH levels to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as:
Bromination: Introduction of bromine atoms into the benzophenone structure.
Fluorination: Addition of fluorine atoms to the compound.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
BROCRINAT undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to remove oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
BROCRINAT has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its diuretic properties and potential use in managing conditions like hypertension and edema.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of BROCRINAT involves its interaction with molecular targets such as ion channels and enzymes. It exerts its diuretic effects by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. This action is mediated through pathways involving the inhibition of specific transporters and enzymes responsible for ion reabsorption .
Comparison with Similar Compounds
Similar Compounds
Ethacrynic Acid: Another diuretic with a similar mechanism of action but different chemical structure.
Furosemide: A loop diuretic with a different molecular structure but similar therapeutic effects.
Bumetanide: Another loop diuretic with a different chemical composition but comparable diuretic activity.
Uniqueness of BROCRINAT
This compound is unique due to its specific chemical structure, which allows for selective inhibition of ion reabsorption in the kidneys without significantly increasing plasma uric acid levels. This makes it a valuable compound for patients who require diuretic therapy but need to maintain stable uric acid levels .
Properties
CAS No. |
72481-99-3 |
---|---|
Molecular Formula |
C15H9BrFNO4 |
Molecular Weight |
366.14 g/mol |
IUPAC Name |
2-[[7-bromo-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H9BrFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20) |
InChI Key |
QWOLGQYXAQSNAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Br)OCC(=O)O)F |
Appearance |
Solid powder |
72481-99-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetic acid, ((7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)- brocrinat HP 522 HP-522 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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